molecular formula C23H24N4O4S B368485 N-[4-acetyl-1'-[3-(4-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide CAS No. 902255-28-1

N-[4-acetyl-1'-[3-(4-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

Cat. No.: B368485
CAS No.: 902255-28-1
M. Wt: 452.5g/mol
InChI Key: JDIAOENUEQFKEK-UHFFFAOYSA-N
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Description

N-{3’-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a thiadiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide typically involves multiple steps:

    Formation of the Indole Ring: This can be achieved through various methods such as the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.

    Formation of the Thiadiazole Ring: This involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides.

    Spiro Compound Formation: The indole and thiadiazole rings are then connected through a spiro linkage, often involving cyclization reactions under specific conditions.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3’-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3’-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3’-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or inhibiting enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3’-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is unique due to its combination of an indole and a thiadiazole ring connected through a spiro linkage. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-[4-acetyl-1'-[3-(4-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-15-9-11-18(12-10-15)31-14-6-13-26-20-8-5-4-7-19(20)23(21(26)30)27(17(3)29)25-22(32-23)24-16(2)28/h4-5,7-12H,6,13-14H2,1-3H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIAOENUEQFKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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